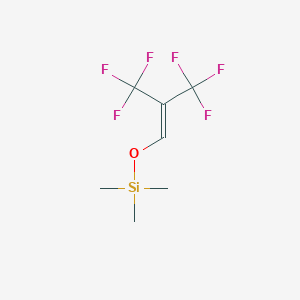
Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane is an organosilicon compound known for its unique chemical properties and applications This compound is characterized by the presence of both trifluoromethyl and trimethylsilyl groups, making it a valuable reagent in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent, which acts as a halogen acceptor . The reaction conditions usually require an inert atmosphere and low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane undergoes various types of chemical reactions, including:
Nucleophilic Addition: The trifluoromethyl group can be added to aldehydes and ketones to form trifluoromethylated alcohols.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group replaces other functional groups in the substrate.
Common Reagents and Conditions
Common reagents used in these reactions include tetrabutylammonium fluoride and potassium tert-butoxide, which facilitate the nucleophilic addition of the trifluoromethyl group . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Major Products
The major products formed from these reactions are trifluoromethylated alcohols and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a trifluoromethylating agent in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane exerts its effects involves the generation of a highly reactive trifluoromethide intermediate. This intermediate can attack electrophilic centers in substrates, leading to the formation of new carbon-fluorine bonds . The molecular targets and pathways involved in these reactions are primarily carbonyl compounds, which undergo nucleophilic addition to form trifluoromethylated products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Triethyl(trifluoromethyl)silane: Another trifluoromethylating agent with slightly different reactivity and applications.
Uniqueness
Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane is unique due to its ability to introduce both trifluoromethyl and trimethylsilyl groups into substrates, providing greater versatility in synthetic applications . Its stability and reactivity make it a preferred choice for many organic synthesis reactions.
Eigenschaften
CAS-Nummer |
857899-86-6 |
|---|---|
Molekularformel |
C7H10F6OSi |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
trimethyl-[3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enoxy]silane |
InChI |
InChI=1S/C7H10F6OSi/c1-15(2,3)14-4-5(6(8,9)10)7(11,12)13/h4H,1-3H3 |
InChI-Schlüssel |
MPVQNKBNUVEMTF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC=C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


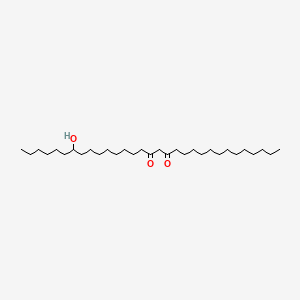
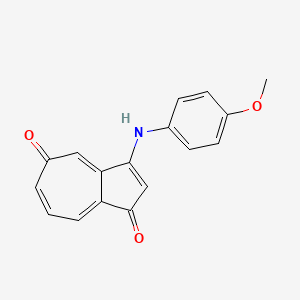
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
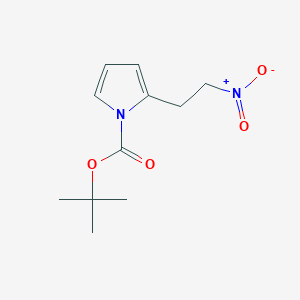
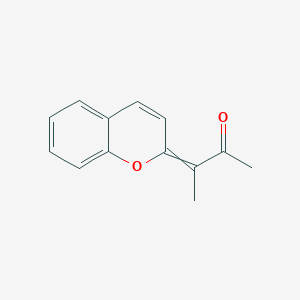
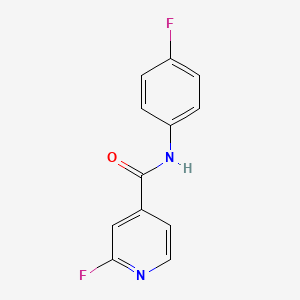

![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
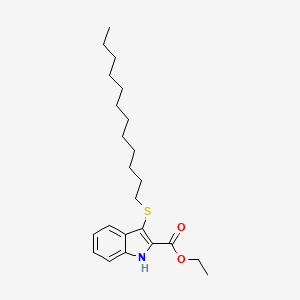
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
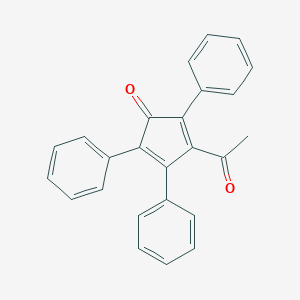
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
